4-(2-Oxopiperidin-1-yl)butanoic acid

Descripción general

Descripción

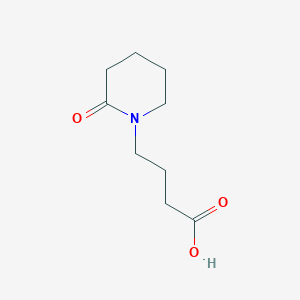

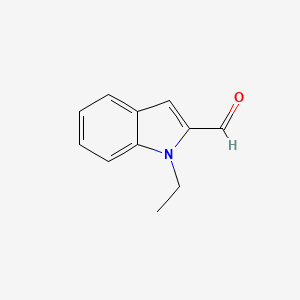

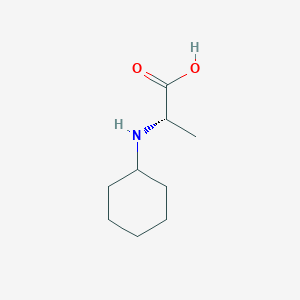

“4-(2-Oxopiperidin-1-yl)butanoic acid” is a chemical compound with the empirical formula C9H15NO3 and a molecular weight of 185.22 . It is a solid substance .

Molecular Structure Analysis

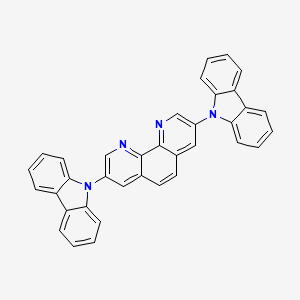

The SMILES string of “4-(2-Oxopiperidin-1-yl)butanoic acid” is O=C1N(CCCC1)CCCC(O)=O . This represents the structure of the molecule in a linear format. For a detailed 3D molecular structure, specialized software or databases would be required.Physical And Chemical Properties Analysis

“4-(2-Oxopiperidin-1-yl)butanoic acid” is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available data.Aplicaciones Científicas De Investigación

Optical Gating of Photosensitive Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates potential in the optical gating of nanofluidic devices based on synthetic ion channels. The inner surfaces of these channels are modified with photolabile hydrophobic molecules, which can be removed upon irradiation to generate hydrophilic groups. This property is exploited for UV-light-triggered permselective transport of ionic species in aqueous solutions, indicating potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Fermentative Butanol Production

Butanol, an aliphatic saturated alcohol, serves as an intermediate in chemical synthesis and as a solvent in various industrial applications. Its fermentative production, primarily involving clostridia, is gaining renewed interest due to advances in biotechnology and the demand for renewable resources. This research highlights the potential of using 4-(2-Oxopiperidin-1-yl)butanoic acid-related compounds in the bio-based production of butanol, contributing to sustainable chemical manufacturing (Lee et al., 2008).

TRPV1 Channel Modulators

The compound 4-(Thiophen-2-yl)butanoic acid, identified for its resemblance to the natural ligand capsaicin, contributes to the development of TRPV1 channel modulators. These modulators exhibit potential in activating TRPV1 channels, suggesting applications in therapeutic areas like pain management and neuroprotection, highlighting the medical relevance of derivatives of 4-(2-Oxopiperidin-1-yl)butanoic acid (Aiello et al., 2016).

Urease Inhibition

Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid, exhibit potent urease inhibitory activity. This research suggests the potential of these compounds in developing therapeutic agents targeting diseases related to urease activity, such as certain types of ulcers and urinary tract infections (Nazir et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-oxopiperidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8-4-1-2-6-10(8)7-3-5-9(12)13/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFABTULRPMUZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511250 | |

| Record name | 4-(2-Oxopiperidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Oxopiperidin-1-yl)butanoic acid | |

CAS RN |

82360-26-7 | |

| Record name | 4-(2-Oxopiperidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)

![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1601662.png)

![6-Methoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1601665.png)